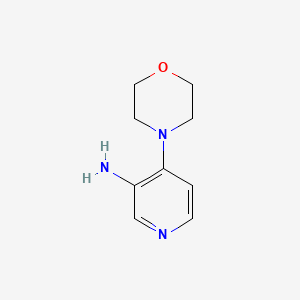

4-Morpholinopyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-morpholin-4-ylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c10-8-7-11-2-1-9(8)12-3-5-13-6-4-12/h1-2,7H,3-6,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJJDPGQZUUPSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=NC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30388909 |

Source

|

| Record name | 4-Morpholinopyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90648-26-3 |

Source

|

| Record name | 4-Morpholinopyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(morpholin-4-yl)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Morpholinopyridin-3-amine chemical properties and structure

An In-Depth Technical Guide to 4-Morpholinopyridin-3-amine: Properties, Synthesis, and Applications in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to achieving desired therapeutic profiles. Among the vast array of heterocyclic compounds, aminopyridines serve as privileged structures, offering a versatile platform for constructing molecules with significant biological activity. When combined with a morpholine moiety—a group renowned for its ability to enhance aqueous solubility and metabolic stability—the resulting scaffold becomes a powerful tool for medicinal chemists.

This technical guide provides a comprehensive overview of this compound, a key building block in the synthesis of advanced pharmaceutical intermediates. We will delve into its core chemical and structural characteristics, provide a detailed synthesis protocol with underlying scientific rationale, and explore its application as a versatile scaffold in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable compound in their synthetic and medicinal chemistry programs.

Section 1: Core Chemical & Structural Characteristics

A thorough understanding of the fundamental properties of a chemical entity is the foundation of its effective application. This section details the structural, physicochemical, and spectroscopic profile of this compound.

Molecular Structure

This compound, with the chemical formula C₉H₁₃N₃O, features a pyridine ring substituted at the 3-position with an amine group (-NH₂) and at the 4-position with a morpholine ring. The morpholine ring is attached via its nitrogen atom. This arrangement of a nucleophilic primary amine adjacent to the sterically and electronically influential morpholine group dictates its reactivity and utility as a synthetic intermediate.

Physicochemical Properties

The integration of the polar amine group and the hydrogen-bond accepting morpholine ring confers specific physicochemical properties crucial for its handling and application in drug synthesis.

| Property | Value | Source |

| CAS Number | 90648-26-3 | [1] |

| Molecular Formula | C₉H₁₃N₃O | [1] |

| Molecular Weight | 179.22 g/mol | [1][2] |

| Appearance | Solid (form may vary) | [3] |

| Topological Polar Surface Area | 51.4 Ų | [2] |

| XLogP3-AA | 0.3 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 1 | [2] |

Note: Some properties are computationally derived and serve as estimates.

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the structure and purity of the synthesized compound. The key expected signals for this compound are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, typically in the downfield region (~7.0-8.5 ppm). The protons of the morpholine ring will appear as two multiplets in the upfield region (~3.0-4.0 ppm), corresponding to the -CH₂-N and -CH₂-O groups. The primary amine protons (-NH₂) will present as a broad singlet, the chemical shift of which is dependent on solvent and concentration.[4]

-

¹³C NMR: The carbon spectrum will display signals for the five distinct carbons of the pyridine ring and the two unique carbons of the morpholine ring.

-

IR Spectroscopy: The infrared spectrum will feature characteristic stretching vibrations for the N-H bonds of the primary amine, typically appearing as a doublet in the 3300-3500 cm⁻¹ region.[4] C-N and C-O stretching vibrations from the morpholine and pyridine rings will also be present.

-

Mass Spectrometry: The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the exact mass of the compound (179.1059 g/mol ).[2]

Section 2: Synthesis and Characterization

The synthesis of this compound can be achieved through several routes. Below, we present a representative protocol based on nucleophilic aromatic substitution, a common and reliable method for constructing such scaffolds.

Synthetic Strategy: Nucleophilic Aromatic Substitution

The chosen strategy involves the displacement of a suitable leaving group (e.g., a halide) from the 4-position of a pyridine ring by morpholine. This is a well-established transformation in heterocyclic chemistry. The primary amine at the 3-position is either present on the starting material or introduced in a subsequent step. A common precursor would be a 3-nitro-4-halopyridine, where the nitro group can be subsequently reduced to the desired amine.

Rationale: Using a 4-halopyridine precursor allows for a direct and efficient SₙAr reaction with morpholine. Morpholine is an excellent nucleophile for this type of reaction. The subsequent reduction of a nitro group is a high-yielding and clean transformation, typically achieved via catalytic hydrogenation.

Detailed Experimental Protocol: Synthesis from 4-Chloro-3-nitropyridine

This two-step protocol provides a reliable method for the laboratory-scale preparation of this compound.

Step 1: Synthesis of 4-(4-Morpholinyl)-3-nitropyridine

-

Reaction Setup: To a solution of 4-chloro-3-nitropyridine (1.0 eq) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF) in a round-bottom flask, add morpholine (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq).

-

Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-(4-morpholinyl)-3-nitropyridine.

Step 2: Reduction to this compound

-

Reaction Setup: Dissolve the 4-(4-morpholinyl)-3-nitropyridine (1.0 eq) from the previous step in a solvent such as ethanol or methanol. Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Reaction Conditions: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Workup: Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the final product, this compound, which can be further purified by recrystallization if necessary.

Post-Synthesis Characterization Workflow

A rigorous workflow is essential to validate the identity, purity, and structure of the final compound.

Caption: Workflow for purification and structural validation.

Section 3: Role as a Medicinal Chemistry Scaffold

The true value of this compound lies in its utility as a versatile building block for creating complex molecules with therapeutic potential.

Chemical Reactivity and Derivatization

The primary amine at the 3-position is a key handle for derivatization. It can readily undergo a variety of reactions, including:

-

Amide bond formation: Coupling with carboxylic acids or acyl chlorides to form amides.

-

Sulfonamide formation: Reacting with sulfonyl chlorides.

-

Urea formation: Reacting with isocyanates.

-

Buchwald-Hartwig or Ullmann coupling: Participating in cross-coupling reactions to form more complex biaryl systems.

This reactivity allows chemists to append a wide range of functional groups and build molecular diversity to optimize pharmacological properties.

The Morpholine Moiety: A Pharmacokinetic Enhancer

The morpholine ring is a "pharmacokinetic-friendly" group frequently incorporated into drug candidates.[5] Its presence generally confers several advantages:

-

Increased Aqueous Solubility: The oxygen atom in the morpholine ring acts as a hydrogen bond acceptor, which can improve the solubility of the parent molecule.[5]

-

Metabolic Stability: The morpholine ring itself is generally resistant to metabolic degradation.

-

Favorable Physicochemical Profile: It often helps to maintain a desirable balance of lipophilicity and polarity, which is crucial for membrane permeability and overall drug-like properties.

Therapeutic Applications and Target Classes

Derivatives containing the morpholine-aminopyridine core have shown significant promise in various therapeutic areas, particularly in oncology and inflammation. The scaffold is frequently found in inhibitors of protein kinases, which are critical regulators of cellular processes.[6][7][8]

-

PI3K/mTOR Inhibitors: Many potent inhibitors of the Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR) pathways incorporate this scaffold.[6][8] These pathways are often dysregulated in cancer, making them prime targets for therapeutic intervention.

-

Bruton's Tyrosine Kinase (BTK) Inhibitors: The scaffold has been used to develop irreversible inhibitors of BTK, a key enzyme in B-cell signaling, for treating hematological cancers and autoimmune diseases.[7]

-

Adenosine Kinase Inhibitors: Novel, non-nucleoside inhibitors of adenosine kinase, with potential applications in pain and inflammation, have been developed using this core structure.[9]

Section 4: Case Study: Inhibition of the PI3K/Akt/mTOR Pathway

To illustrate the practical application of this scaffold, we examine its role in designing inhibitors for the PI3K/Akt/mTOR signaling pathway, a central node in cancer cell growth and survival.

Mechanism of Action

In many PI3K inhibitors, the aminopyridine core acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase's ATP-binding pocket. The morpholine group is often directed towards the solvent-exposed region of the active site, where it enhances solubility and fine-tunes the compound's fit. The rest of the molecule can be elaborated from the 3-amino position to achieve potency and selectivity for specific kinase isoforms.

Signaling Pathway Diagram

The following diagram illustrates the PI3K/Akt/mTOR pathway and the point of intervention by inhibitors derived from the this compound scaffold.

Caption: Inhibition of the PI3K signaling pathway.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed scaffold that embodies key principles of modern medicinal chemistry. Its combination of a reactive handle for diversification and a pharmacokinetic-enhancing morpholine group makes it an exceptionally valuable building block. As demonstrated by its successful incorporation into numerous clinical and preclinical drug candidates, particularly kinase inhibitors, this compound provides a robust and reliable starting point for the development of next-generation targeted therapies. A comprehensive understanding of its properties, synthesis, and reactivity is essential for any scientist or researcher aiming to innovate in the field of drug discovery.

References

- PubChem. (n.d.). 4-(1-Morpholin-4-ylethyl)pyridin-3-amine. National Center for Biotechnology Information.

- Patel, K., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Molecular Structure, 1256, 132529.

- Lee, C. H., et al. (2001). Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. Journal of Medicinal Chemistry, 44(13), 2133–2138.

- Lu, G., et al. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 109, 268–279.

- Yurttaş, L., et al. (2016). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 153–161.

- Google Patents. (n.d.). Preparation method of 3-amino-4-methylpyridine.

- PubChem. (n.d.). 1-(4-AminoPhenyl)-5,6-Dihydro-3-(4-Morpholinyl)-2(1H)-Pyridinone. National Center for Biotechnology Information.

- Google Patents. (n.d.). Process for preparing 4-(4-aminophenyl)-3-morpholinone.

- Wang, A., et al. (2017). Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. Journal of Medicinal Chemistry, 60(7), 2925–2943.

- Google Patents. (n.d.). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.

- Citti, C., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. Molecules, 25(11), 2659.

- Organic Syntheses. (n.d.). 3-aminopyridine.

- Wang, L., et al. (2016). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. ResearchGate.

- Echemi. (n.d.). 3-Amino-6-(4-morpholino)pyridine.

- CymitQuimica. (n.d.). This compound.

- PubChem. (n.d.). 3-Amino-2-morpholin-4-ylpyridine. National Center for Biotechnology Information.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Synthesis and Chemical Properties of 3-Amino-4-Methylpyridine.

- MDPI. (n.d.). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation.

- PubChem. (n.d.). 4-(4-Aminophenyl)morpholin-3-one. National Center for Biotechnology Information.

- PubChem. (n.d.). 4-(3-Aminophenyl)morpholin-3-one. National Center for Biotechnology Information.

- PubChem. (n.d.). 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide. National Center for Biotechnology Information.

- Wikipedia. (n.d.). Morpholine.

- Google Patents. (n.d.). Preparation method of 3-amino-4-methylpyridine.

- Chemistry LibreTexts. (2024). Spectroscopy of Amines.

- Czéh, B. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Neural Regeneration Research, 14(7), 1161–1162.

- Rautio, J., et al. (2008). Prodrugs for Amines. Molecules, 13(12), 3072–3107.

- Clamor, C., et al. (2014). NMR-spectroscopic analysis of mixtures: from structure to function. Natural Product Reports, 31(4), 454–473.

- Pharmaffiliates. (n.d.). 1-(4-Aminophenyl)-3-morpholinopyridin-2(1H)-one.

- Sunway Pharm Ltd. (n.d.). This compound.

- PubChem. (n.d.). 4-Fluoropyridin-3-amine. National Center for Biotechnology Information.

- Rautio, J., et al. (2008). Prodrugs for Amines. Molecules, 13(12), 3072–3107.

- Togue, G. F. D., et al. (2018). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Heliyon, 4(10), e00868.

Sources

- 1. This compound - CAS:90648-26-3 - Sunway Pharm Ltd [3wpharm.com]

- 2. 3-Amino-2-morpholin-4-ylpyridine | C9H13N3O | CID 2776573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Morpholinopyridin-3-amine | 52023-68-4 [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Morpholine - Wikipedia [en.wikipedia.org]

- 6. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-Morpholinopyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Morpholinopyridin-3-amine is a key structural motif in medicinal chemistry, serving as a versatile intermediate in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the principal synthetic pathways to this valuable compound. Two primary routes are explored in detail: the nucleophilic aromatic substitution on a 4-halopyridine precursor followed by nitro group reduction, and a direct amination of a 4-halopyridin-3-amine. This document offers a thorough analysis of the underlying chemical principles, step-by-step experimental protocols, and a comparative assessment of the methodologies to empower researchers in their synthetic endeavors.

Introduction

The substituted aminopyridine scaffold is a cornerstone in the design of biologically active molecules due to its ability to engage in a variety of intermolecular interactions. Specifically, this compound has emerged as a significant building block in the synthesis of kinase inhibitors and other targeted therapies. Its unique arrangement of a morpholine moiety and an amino group on the pyridine ring allows for fine-tuning of physicochemical properties and biological activity. This guide is intended to serve as a practical resource for chemists in the pharmaceutical and biotechnology sectors, providing a detailed examination of the most viable synthetic strategies to access this important intermediate.

Part 1: Synthesis via Nucleophilic Aromatic Substitution and Nitro Group Reduction

This pathway is a robust and widely applicable method for the synthesis of this compound, commencing with the readily available 4-chloro-3-nitropyridine. The strategy hinges on the powerful electron-withdrawing nature of the nitro group, which activates the C4 position of the pyridine ring towards nucleophilic attack.

Causality of Experimental Choices

The selection of 4-chloro-3-nitropyridine as the starting material is strategic. The chloro substituent serves as a good leaving group, while the ortho-nitro group provides the necessary electronic activation for an efficient nucleophilic aromatic substitution (SNAr) reaction. Morpholine is a common and effective nucleophile for this transformation. The subsequent reduction of the nitro group is a well-established and high-yielding transformation.

Experimental Workflow

Caption: Workflow for Synthesis Pathway 1.

Step-by-Step Protocols

Step 1: Synthesis of 4-Morpholino-3-nitropyridine

This step involves the nucleophilic aromatic substitution of the chloride in 4-chloro-3-nitropyridine with morpholine.

-

Materials:

-

4-Chloro-3-nitropyridine

-

Morpholine

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of 4-chloro-3-nitropyridine (1.0 eq) in DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield 4-morpholino-3-nitropyridine.

-

Step 2: Synthesis of this compound

The reduction of the nitro group to an amine can be achieved through various methods, with catalytic hydrogenation being a common and clean approach.

-

Materials:

-

4-Morpholino-3-nitropyridine

-

Palladium on Carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Dissolve 4-morpholino-3-nitropyridine (1.0 eq) in methanol or ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

-

Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm).

-

Stir the reaction mixture vigorously at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization or column chromatography.

-

Data Summary

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-Chloro-3-nitropyridine | Morpholine, K₂CO₃ | DMF | 80-100 | 4-6 | 85-95 |

| 2 | 4-Morpholino-3-nitropyridine | 10% Pd/C, H₂ | MeOH/EtOH | Room Temp | 2-4 | 90-98 |

Part 2: Synthesis via Direct Amination of 4-Chloropyridin-3-amine

This alternative pathway offers a more direct route to the target molecule, starting from the commercially available 4-chloropyridin-3-amine. This approach typically employs a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

Causality of Experimental Choices

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds and is well-suited for the coupling of aryl halides with amines.[1][2] The choice of a suitable palladium catalyst and ligand is crucial for achieving high yields and minimizing side reactions. A strong base is required to deprotonate the amine and facilitate the catalytic cycle.

Experimental Workflow

Caption: Workflow for Synthesis Pathway 2.

Step-by-Step Protocol

-

Materials:

-

4-Chloropyridin-3-amine

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar ligand

-

Sodium tert-butoxide (NaOtBu)

-

Toluene or Dioxane

-

-

Procedure:

-

To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

-

Add 4-chloropyridin-3-amine (1.0 eq) and morpholine (1.2 eq) followed by anhydrous toluene or dioxane.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of Celite and wash with the same solvent.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford this compound.

-

Data Summary

| Starting Material | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Chloropyridin-3-amine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100-110 | 12-24 | 70-85 |

Comparative Analysis of Synthetic Pathways

| Feature | Pathway 1 (SNAr & Reduction) | Pathway 2 (Buchwald-Hartwig) |

| Starting Materials | 4-Chloro-3-nitropyridine (requires synthesis) | 4-Chloropyridin-3-amine (commercially available) |

| Number of Steps | Two | One |

| Reagent Cost & Availability | Generally uses cheaper, readily available reagents. | Palladium catalysts and specialized ligands can be expensive. |

| Reaction Conditions | Milder conditions for the reduction step. | Requires strictly anhydrous and inert conditions. |

| Scalability | Generally more scalable for industrial production. | Can be challenging to scale up due to catalyst cost and sensitivity. |

| Overall Yield | Potentially higher overall yield. | Good to excellent yields, but can be sensitive to substrate and conditions. |

Conclusion

Both pathways presented in this guide offer viable and effective methods for the synthesis of this compound. The choice between the two will largely depend on the specific needs of the researcher, including scale, cost considerations, and available equipment. Pathway 1, involving nucleophilic aromatic substitution followed by nitro group reduction, is a classic and robust approach that is often favored for its scalability and use of less expensive reagents. Pathway 2, the direct Buchwald-Hartwig amination, provides a more convergent route, which can be advantageous for rapid analogue synthesis in a research setting, provided the cost and sensitivity of the catalytic system are not prohibitive. By understanding the nuances of each pathway, researchers can make informed decisions to efficiently access this critical building block for drug discovery and development.

References

- Google Patents. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.

- Google Patents.

- 4-Chloro-3-nitropyridine: A Vital Intermedi

- Ashokan, A., et al. 4-Amino-3,5-dichloropyridine. PubMed Central. [Link]

- PrepChem.com. Synthesis of 4-nitropyridine. [Link]

- Yıldırım, I., et al. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central. [Link]

- Billingsley, K. L., & Buchwald, S. L. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)

- Google Patents. CN103360306A - Method for synthesizing 4-chloro-pyridine.

- ResearchGate. Can anybody suggest a method of synthesis of 4-Chloropyridine?[Link]

- ResearchGate. Synthetic pathway for the preparation of 4-(4-nitrophenyl)morpholin-3-one. [Link]

- Wang, L., et al. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. MDPI. [Link]

- ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]

- ResearchGate. Optimization of the model Buchwald-Hartwig reaction of morpholine and...[Link]

- ChemRxiv.

- ResearchGate. Recent progress in the synthesis of morpholines. [Link]

- Nitta, Y., et al. Directed nucleophilic aromatic substitution reaction. RSC Publishing. [Link]

- Al-Adiwish, W. M., et al. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.

- ResearchGate. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. [Link]

- Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr)

- de Oliveira, R. B., et al. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

- Hagen, T. J., et al. Synthesis and muscarinic activities of 3-(pyrazolyl)

- ResearchGate. The reaction of 4-chloropyridine with some amines. [Link]

- ResearchGate. Reduction of 4-Nitropyridine N-Oxide with Low Valent Titanium Reagent. [Link]

- Dalton Transactions (RSC Publishing). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. [Link]

- Al-hamzi, A. M., et al. Catalytic Reductive Degradation of 4-Nitrophenol and Methyl orange by Novel Cobalt Oxide Nanocomposites. MDPI. [Link]

- ResearchGate. Catalytic Reduction of 4-Nitrophenol Using 2D-Molybdenum Ditelluride. [Link]

Sources

The Core Mechanism of 4-Morpholinopyridin-3-amine Scaffolds in Biological Systems: A Technical Guide for Researchers

Introduction: From a Core Scaffold to Potent Biological Modulators

4-Morpholinopyridin-3-amine represents a foundational chemical scaffold of significant interest in modern medicinal chemistry and drug development. While this specific molecule may serve as a versatile building block, its true power is realized in its derivatives, which have been extensively developed as potent and selective inhibitors of key cellular signaling pathways. This technical guide will delve into the predominant mechanism of action for this class of compounds: the targeted inhibition of the Phosphoinositide 3-Kinase (PI3K)/Akt/Mammalian Target of Rapamycin (mTOR) signaling cascade, a pathway fundamentally linked to cell growth, proliferation, and survival.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the molecular interactions, downstream cellular consequences, and the experimental methodologies required to investigate the activity of this compound-based compounds. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific rigor.

The Central Target: The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is one of the most critical intracellular signaling networks, acting as a central regulator of normal cellular processes.[1][2] Its dysregulation, often through mutations or overexpression of its components, is a hallmark of numerous human diseases, most notably cancer.[3][4] This makes the pathway a highly attractive target for therapeutic intervention.[1][3]

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This triggers the recruitment and activation of Class I PI3K. Activated PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3][5] PIP3 recruits proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation and full activation of Akt.[2][5]

Activated Akt proceeds to phosphorylate a multitude of downstream substrates, leading to:

-

Cell Survival: Inhibition of pro-apoptotic proteins.

-

Cell Growth and Proliferation: Activation of the mTOR complex 1 (mTORC1).

mTOR, a serine/threonine kinase, exists in two distinct complexes, mTORC1 and mTORC2.[4][6] mTORC1, a downstream effector of Akt, controls protein synthesis and cell growth. mTORC2, on the other hand, can act as an upstream activator of Akt, contributing to its full activation.[6] Given the pathway's complexity and feedback loops, dual inhibition of both PI3K and mTOR is often considered a more effective strategy to shut down this oncogenic signaling network.[4][6]

Visualizing the PI3K/Akt/mTOR Pathway

Caption: The PI3K/Akt/mTOR signaling cascade and points of inhibition.

Mechanism of Action: ATP-Competitive Kinase Inhibition

Derivatives based on the 4-morpholinopyridine scaffold function primarily as ATP-competitive inhibitors of PI3K and/or mTOR kinases.[6] The morpholine group is a key feature, often occupying the solvent-exposed region of the ATP-binding pocket and contributing to the compound's solubility and pharmacokinetic properties. The pyridine or pyrimidine core serves as a hinge-binding motif, forming critical hydrogen bonds with the kinase hinge region, a characteristic interaction for this class of inhibitors.

By occupying the ATP-binding site, these inhibitors prevent the kinase from binding its natural substrate, ATP, thereby blocking the phosphorylation of downstream targets. This leads to a shutdown of the signaling cascade, resulting in the inhibition of cell growth, proliferation, and often, the induction of apoptosis in cancer cells.

Numerous studies have demonstrated the synthesis of 4-morpholinopyrimidine and related derivatives and their evaluation as potent inhibitors of PI3Kα, mTOR, or as dual inhibitors.[7][8][9] The selectivity for different PI3K isoforms (e.g., α, β, δ, γ) or for PI3K versus mTOR can be fine-tuned through chemical modifications to the core scaffold.[8]

Validating the Mechanism: Key Experimental Protocols

A robust investigation into the mechanism of action of a novel 4-morpholinopyridine derivative requires a multi-faceted approach, combining biochemical assays, cell-based functional assays, and target engagement studies.

Biochemical Kinase Inhibition Assay

Causality: The first step is to determine if the compound directly inhibits the enzymatic activity of the target kinase(s) in a cell-free system. This confirms direct interaction and provides a quantitative measure of potency (IC50).

Protocol: In Vitro PI3K/mTOR Kinase Assay (LanthaScreen™ Example)

-

Reagent Preparation:

-

Prepare a serial dilution of the 4-morpholinopyridine test compound in a suitable solvent (e.g., DMSO), typically starting from 100 µM.

-

Prepare the kinase reaction buffer as recommended by the assay manufacturer (e.g., Life Technologies).

-

Prepare a solution of the recombinant human PI3K or mTOR enzyme, ATP, and the appropriate substrate (e.g., a fluorescently labeled PIP2 analogue).

-

-

Assay Plate Setup:

-

Add 2 µL of the serially diluted test compound to the wells of a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Add 4 µL of the enzyme/substrate mix to all wells.

-

Add 4 µL of the ATP solution to initiate the reaction.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection:

-

Add a solution containing a terbium-labeled anti-product antibody (e.g., anti-PIP3 antibody). This antibody binds to the product of the kinase reaction.

-

Incubate for another 60 minutes to allow for antibody binding.

-

-

Data Acquisition: Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) capable plate reader. The FRET signal is inversely proportional to the amount of kinase inhibition.

-

Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

| Compound Class | Target | Typical IC50 Range | Reference |

| Morpholinopyrimidines | PI3Kα | 2.0 nM - 500 nM | [8][9] |

| Morpholinopyrimidines | mTOR | 66 nM - 2 µM | [4][10] |

| Dual Inhibitors | PI3Kα/mTOR | 1 nM - 100 nM | [6][7] |

Cellular Target Engagement & Pathway Modulation Assay

Causality: After confirming direct enzyme inhibition, it is crucial to verify that the compound can enter cells and inhibit the target in its native environment. This is assessed by measuring the phosphorylation status of downstream pathway components.

Protocol: Western Blot Analysis of p-Akt and p-S6K

-

Cell Culture and Treatment:

-

Plate cancer cells known to have an active PI3K/Akt/mTOR pathway (e.g., MDA-MB-361, U87MG) in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with increasing concentrations of the 4-morpholinopyridine derivative for a specified time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-S6K (Thr389), total S6K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A dose-dependent decrease in the p-Akt/Akt and p-S6K/S6K ratios indicates effective pathway inhibition.

-

Visualizing the Experimental Workflow

Caption: Workflow for Western Blot analysis of pathway modulation.

Cellular Proliferation Assay

Causality: The ultimate goal of inhibiting an oncogenic pathway is to suppress tumor cell growth. This assay measures the functional consequence of PI3K/Akt/mTOR inhibition on cell viability and proliferation.

Protocol: MTT Cell Proliferation Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the 4-morpholinopyridine derivative for 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

The this compound scaffold is a cornerstone in the development of targeted kinase inhibitors. Its derivatives have been shown to potently and selectively inhibit the PI3K/Akt/mTOR signaling pathway through an ATP-competitive mechanism. This guide has outlined the fundamental biology of this pathway, the molecular basis of inhibition, and the key experimental protocols required to validate this mechanism of action. By combining biochemical and cellular assays, researchers can robustly characterize the potency, selectivity, and functional consequences of novel compounds derived from this important chemical class.

Future research will continue to focus on optimizing the selectivity profiles of these inhibitors to minimize off-target effects, understanding and overcoming mechanisms of acquired resistance, and exploring their application in combination therapies and other disease contexts beyond cancer, such as inflammation and neurodegenerative disorders.[11][12][13]

References

- Cowart, M., et al. (2001). Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. Journal of Medicinal Chemistry, 44(13), 2133-8. [Link]

- Chen, Z., et al. (2010). Synthesis and SAR of Novel 4-morpholinopyrrolopyrimidine Derivatives as Potent Phosphatidylinositol 3-kinase Inhibitors. Journal of Medicinal Chemistry, 53(8), 3249-63. [Link]

- Bolla, M., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Medicinal Chemistry. [Link]

- Kamboj, A., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

- Bolla, M., et al. (2023).

- Lo, Y. C., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 86. [Link]

- Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-58. [Link]

- Bolla, M., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents.

- Wright, E. R., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1675. [Link]

- Henderson, J. L., et al. (2015). Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor. Journal of Medicinal Chemistry, 58(1), 419-32. [Link]

- Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry, 56(5), 2125-38. [Link]

- Szałek, E., et al. (2023). New 4-(Morpholin-4-Yl)

- Janku, F., et al. (2013). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation.

- Al-Ghorbani, M., et al. (2022). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. Frontiers in Chemistry, 10, 992451. [Link]

- Zhorov, A., et al. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Folia Medica, 61(3), 360-368. [Link]

- Xu, Z., et al. (2022). Targeting the PI3K/AKT/mTOR Signaling Pathway in the Treatment of Human Diseases: Current Status, Trends, and Solutions. Journal of Medicinal Chemistry, 65(24), 16033-16061. [Link]

- Hussain Biology. (2020).

- Lindsley, C. W., et al. (2015). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][6][14]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Probes and Compounds. [Link]

- Jaman, M. S., et al. (2023). Polyphenols Targeting MAP Kinase Signaling Pathway in Neurological Diseases: Understanding Molecular Mechanisms and Therapeutic Targets. Molecular Neurobiology, 61(1), 329-354. [Link]

- Pajeva, I. K., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Medicinal Chemistry, 20(1), 108-120. [Link]

- O'Neill, E. J., et al. (2021). Dysregulated phosphoinositide 3-kinase signaling in microglia: shaping chronic neuroinflammation.

- Wang, Y., et al. (2017). Synthesis, Crystal Structure, and Biological Activity of 3-Amino-4-Morpholino-N-[2-(Trifluoromethoxy)Phenyl]-1H-Indazole-1-Carboxamide. Journal of Chemical Research. [Link]

- Rautio, J., et al. (2008). Prodrugs for Amines. Molecules, 13(12), 3073-3109. [Link]

Sources

- 1. Targeting the PI3K/AKT/mTOR Signaling Pathway in the Treatment of Human Diseases: Current Status, Trends, and Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dysregulated phosphoinositide 3-kinase signaling in microglia: shaping chronic neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 4-Morpholinopyridin-3-amine: A Technical Guide to Target Identification and Validation

Abstract

The confluence of a morpholine ring and an aminopyridine scaffold within a single small molecule, 4-Morpholinopyridin-3-amine, presents a compelling starting point for therapeutic innovation. While direct biological data on this specific entity is nascent, a wealth of information on structurally related compounds provides a strong rationale for exploring its potential against several high-value therapeutic target classes. This in-depth technical guide will dissect the latent therapeutic possibilities of this compound, offering a scientifically grounded roadmap for researchers and drug development professionals. We will delve into the structural nuances that suggest an affinity for critical enzyme families, including protein kinases (PI3K/mTOR), monoamine oxidases (MAO), and ion channels. Furthermore, this guide will furnish detailed, actionable experimental protocols to systematically validate these predicted interactions, thereby paving the way for its potential development as a novel therapeutic agent.

Introduction: Deconstructing the this compound Scaffold

This compound is a heterocyclic compound featuring a pyridine ring substituted with a morpholine group at the 4-position and an amine group at the 3-position. The morpholine moiety, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry, often conferring favorable physicochemical properties such as improved aqueous solubility and metabolic stability. The aminopyridine core is also a well-established pharmacophore present in numerous approved drugs and clinical candidates, known for its ability to engage in a variety of biological interactions.

The strategic placement of the morpholine and amine substituents on the pyridine ring creates a unique electronic and steric profile, suggesting the potential for specific interactions with biological macromolecules. This guide will explore the most promising of these potential interactions based on extensive analysis of structure-activity relationships (SAR) of analogous compounds.

Potential Therapeutic Target Classes

Based on the structural components of this compound, three primary target classes emerge as high-priority areas for investigation:

-

Protein Kinases (PI3K/mTOR Pathway)

-

Monoamine Oxidases (MAO-A and MAO-B)

-

Voltage-Gated Potassium Channels

-

Bacterial and Fungal Targets (Antimicrobial Activity)

The following sections will explore the rationale for each of these potential targets and provide detailed protocols for their experimental validation.

Protein Kinase Inhibition: Targeting the PI3K/mTOR Signaling Axis

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers and other diseases.

Scientific Rationale

The morpholine ring is a well-established feature in a multitude of PI3K and mTOR inhibitors.[1][2] The oxygen atom of the morpholine ring often forms a crucial hydrogen bond with the hinge region of the kinase ATP-binding pocket.[1] Furthermore, aminopyridine and aminopyrimidine scaffolds are recognized as bioisosteres of the purine ring of ATP and are prevalent in many kinase inhibitors.[3] The combination of these two pharmacophoric elements in this compound strongly suggests its potential as a kinase inhibitor, particularly targeting the PI3K/mTOR pathway.

Proposed Signaling Pathway Interaction

Experimental Validation Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a common method to assess the inhibitory activity of a compound against PI3K and mTOR kinases.

3.3.1. Materials:

-

Recombinant human PI3Kα and mTOR enzymes

-

Substrate (e.g., PIP2 for PI3K, inactive S6K or 4E-BP1 for mTOR)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compound (this compound) dissolved in DMSO

-

Positive control inhibitor (e.g., Pictilisib for PI3K, Rapamycin for mTORC1)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well plates

-

Plate reader

3.3.2. Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.

-

Reaction Setup:

-

Add kinase assay buffer to each well of a 384-well plate.

-

Add the test compound or control to the appropriate wells.

-

Add the kinase to all wells except the negative control.

-

Incubate for 10-15 minutes at room temperature.

-

-

Initiate Reaction: Add a mixture of substrate and ATP to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for 1-2 hours.

-

Detection:

-

Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.

-

Add the kinase detection reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

-

-

Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the IC50 value for the test compound.

| Parameter | PI3Kα Assay | mTOR Assay |

| Enzyme | Recombinant human PI3Kα | Recombinant human mTOR |

| Substrate | PIP2 | Inactive S6K or 4E-BP1 |

| ATP Concentration | 10 µM (approx. Km) | 50 µM (approx. Km) |

| Positive Control | Pictilisib | Rapamycin (for mTORC1) |

Monoamine Oxidase Inhibition: A Potential Neuro-Therapeutic Avenue

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibitors of MAOs are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease.

Scientific Rationale

Several morpholine-containing compounds have been identified as potent and selective MAO inhibitors.[4][5][6] The morpholine ring is thought to contribute to favorable interactions within the active site of the enzyme and can enhance blood-brain barrier permeability.[7] The aminopyridine moiety can also participate in key interactions within the MAO active site. The combination of these structural features in this compound makes it a promising candidate for an MAO inhibitor.

Proposed Mechanism of Action

Experimental Validation Protocol: Fluorometric MAO Inhibition Assay

This protocol describes a common method to measure the inhibition of MAO-A and MAO-B activity.

4.3.1. Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)

-

Horseradish peroxidase (HRP)

-

Amplex® Red reagent (or similar fluorogenic probe)

-

MAO assay buffer (e.g., potassium phosphate buffer)

-

Test compound (this compound) dissolved in DMSO

-

Positive control inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

-

96-well black plates

-

Fluorescence plate reader

4.3.2. Procedure:

-

Reagent Preparation: Prepare working solutions of the MAO enzyme, substrate, HRP, and Amplex® Red in the assay buffer.

-

Compound Addition: Add the test compound or control to the wells of a 96-well plate.

-

Enzyme Addition: Add the MAO enzyme (either MAO-A or MAO-B) to the wells and incubate for a short period.

-

Initiate Reaction: Add a mixture of the substrate, HRP, and Amplex® Red to all wells.

-

Kinetic Reading: Immediately begin measuring the fluorescence intensity at timed intervals using a plate reader (e.g., excitation 530-560 nm, emission 590 nm).

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for the test compound and calculate the IC50 value.

| Parameter | MAO-A Assay | MAO-B Assay |

| Enzyme | Recombinant human MAO-A | Recombinant human MAO-B |

| Substrate | Kynuramine | Benzylamine |

| Positive Control | Clorgyline | Selegiline |

Modulation of Voltage-Gated Potassium Channels

Voltage-gated potassium (Kv) channels are crucial for regulating neuronal excitability and action potential duration. Blockers of these channels have therapeutic applications in various neurological disorders.

Scientific Rationale

4-Aminopyridine is a well-known non-selective blocker of voltage-gated potassium channels and is used clinically to improve walking in patients with multiple sclerosis.[8][9][10] The aminopyridine moiety is the key pharmacophore responsible for this activity. Structure-activity relationship studies have shown that substitutions on the pyridine ring can modulate the potency and selectivity of Kv channel blockade.[11][12] Therefore, it is highly probable that this compound will exhibit some degree of potassium channel blocking activity.

Experimental Validation Protocol: Electrophysiological Assay (Patch-Clamp)

The gold standard for assessing ion channel activity is the patch-clamp technique.

5.2.1. Materials:

-

Cell line expressing the target Kv channel (e.g., HEK293 cells transfected with a specific Kv channel subtype)

-

Patch-clamp rig (amplifier, micromanipulators, microscope)

-

Glass micropipettes

-

Intracellular and extracellular recording solutions

-

Test compound (this compound)

-

Positive control (e.g., 4-Aminopyridine)

5.2.2. Procedure:

-

Cell Preparation: Culture the cells expressing the target Kv channel.

-

Pipette Preparation: Pull and fire-polish glass micropipettes to the desired resistance. Fill the pipette with the intracellular solution.

-

Seal Formation: Form a high-resistance (gigaohm) seal between the micropipette and the cell membrane.

-

Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to achieve the whole-cell recording configuration.

-

Data Acquisition: Apply a voltage-clamp protocol to elicit Kv channel currents. Record the baseline currents.

-

Compound Application: Perfuse the cell with the extracellular solution containing the test compound at various concentrations.

-

Data Recording: Record the currents in the presence of the compound.

-

Data Analysis: Measure the reduction in current amplitude and calculate the IC50 for channel block.

Antimicrobial Activity

The emergence of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents.

Scientific Rationale

Aminopyridine derivatives have been reported to possess antibacterial and antifungal activities.[13][14][15][16][17] The exact mechanism of action can vary, but may involve inhibition of essential bacterial enzymes or disruption of the cell membrane. The presence of the aminopyridine scaffold in this compound warrants an investigation into its potential as an antimicrobial agent.

Experimental Validation Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

6.2.1. Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Test compound (this compound) dissolved in a suitable solvent

-

Positive control antibiotics/antifungals (e.g., Ciprofloxacin, Fluconazole)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

6.2.2. Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (or a significant reduction in turbidity as measured by a plate reader).

Conclusion and Future Directions

The structural features of this compound provide a strong foundation for hypothesizing its interaction with several therapeutically relevant target classes. This guide has outlined the scientific rationale and provided detailed experimental protocols for the systematic investigation of its potential as a kinase inhibitor, a monoamine oxidase inhibitor, a potassium channel blocker, and an antimicrobial agent. The execution of these, or similar, experimental workflows will be crucial in elucidating the true therapeutic potential of this intriguing molecule. Positive results from these initial screening assays would warrant further investigation into its mechanism of action, selectivity, and potential for lead optimization in a drug discovery program.

References

- Rani Sasidharan, Bo Hyun Eom, Jeong Hyun Heo, et al. Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. J Enzyme Inhib Med Chem. 2021;36(1):188-197.

- Rani Sasidharan, Bo Hyun Eom, Jeong Hyun Heo, et al. Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. J Enzyme Inhib Med Chem. 2021;36(1):188-197.

- Rani Sasidharan, Bo Hyun Eom, Jeong Hyun Heo, et al.

- Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC.

- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online.

- Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. PubMed. 2006.

- Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. PubMed Central.

- Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S.. 2023.

- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. 2025.

- Discovery of aminopyridine-containing spiro derivatives as EGFR mut

- Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. PubMed. 2023.

- Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hem

- 4-aminopyridine – the new old drug for the treatment of neurodegener

- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.

- 4 aminopyridine – Knowledge and References. Taylor & Francis.

- Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.

- 4-Aminopyridine. Wikipedia.

- Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. NIH. 2016.

- 4-Aminopyridine for symptomatic treatment of multiple sclerosis: a system

- Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers.

- Enzyme Inhibition Assays for Monoamine Oxidase. PubMed.

- Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing.

- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. 2022.

- Structure-activity relationship studies of three novel 4-aminopyridine K + channel blockers. bioRxiv. 2019.

- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed. 2022.

- Recent Developments on the Structure-Activity Relationship Studies of MAO Inhibitors and Their Role in Different Neurological Disorders.

- Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC.

- In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study.

- Pyridine-3-carboxamide-6-yl-ureas as novel inhibitors of bacterial DNA gyrase: structure based design, synthesis, SAR and antimicrobial activity. PubMed. 2014.

Sources

- 1. researchgate.net [researchgate.net]

- 2. apec.org [apec.org]

- 3. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]

- 4. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]

- 5. Pharmacophore Modeling, 3D-QSAR and Molecular Docking of Furanochalcones as Inhibitors of Monoamine Oxidase-B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Knowledge based identification of MAO-B selective inhibitors using pharmacophore and structure based virtual screening models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacophore-Based Virtual Screening of Alkaloids and Flavonoids for Designing Drugs with Inhibitory Activity on the Enzyme Monoamine Oxidase B [mdpi.com]

- 9. Identification of phytomolecules as isoform and mutation specific PI3K-α inhibitor for protection against breast cancer using e-pharmacophore modeling and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. An In Vitro Assay for the Kinase Activity of mTOR Complex 2 | Springer Nature Experiments [experiments.springernature.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. resources.bio-techne.com [resources.bio-techne.com]

- 17. In Silico Strategy for Targeting the mTOR Kinase at Rapamycin Binding Site by Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 4-Morpholinopyridin-3-amine

Introduction: The Critical Role of Physicochemical Characterization in Drug Development

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility and stability are foundational pillars that dictate the trajectory of a candidate molecule from the laboratory bench to clinical application. This technical guide provides an in-depth exploration of the solubility and stability of 4-Morpholinopyridin-3-amine, a heterocyclic amine with significant potential in medicinal chemistry. As a molecule incorporating both a pyridine and a morpholine moiety, its behavior in various solvent systems and under diverse environmental stressors is of critical interest to researchers, scientists, and drug development professionals.

This document moves beyond a mere recitation of facts, offering a narrative grounded in scientific expertise. It explains the rationale behind experimental choices and provides comprehensive, self-validating protocols for the determination of these crucial parameters. By synthesizing theoretical knowledge with practical, field-proven methodologies, this guide aims to empower researchers to confidently assess and manage the challenges associated with the formulation and long-term viability of this compound and structurally related compounds.

Part 1: Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability into a drug product. The presence of both a basic pyridine nitrogen and a morpholine ring in this compound suggests a nuanced solubility profile. The morpholine group, with its ether linkage, can participate in hydrogen bonding, potentially enhancing aqueous solubility, while the aminopyridine portion contributes to its basicity and potential for salt formation.[1]

Predicted Solubility Characteristics

Based on the structural features and data from analogous compounds like 2-aminopyridine, the following solubility trends for this compound can be anticipated:

-

High Solubility in Polar Protic Solvents: Due to the potential for hydrogen bonding with both the amino group and the morpholine oxygen, high solubility is expected in solvents like water, methanol, and ethanol.[2][3]

-

Good Solubility in Polar Aprotic Solvents: Solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are likely to be effective at solvating the molecule.[2]

-

Moderate to Low Solubility in Nonpolar Solvents: Limited solubility is expected in nonpolar solvents like cyclohexane and n-hexane.[2]

-

pH-Dependent Aqueous Solubility: As an amine, the aqueous solubility of this compound is expected to be significantly influenced by pH, with higher solubility at lower (acidic) pH values due to the formation of the protonated pyridinium species.

Quantitative Solubility Data

The following table summarizes the anticipated solubility of this compound in a range of common laboratory solvents. It is important to note that these are predictive values based on the solubility of structurally similar compounds, and experimental determination is essential for precise quantification.[2][4][5]

| Solvent Class | Solvent | Predicted Solubility at 25°C |

| Polar Protic | Water | Moderately Soluble (pH-dependent) |

| Methanol | Highly Soluble | |

| Ethanol | Soluble | |

| Isopropanol | Soluble | |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | Highly Soluble |

| N-Methyl-2-pyrrolidone (NMP) | Highly Soluble | |

| Acetonitrile | Sparingly Soluble | |

| Acetone | Soluble | |

| Nonpolar | Cyclohexane | Insoluble |

| n-Hexane | Insoluble | |

| Toluene | Sparingly Soluble | |

| Chlorinated | Dichloromethane | Soluble |

| Chloroform | Soluble |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or solvent-rinsed syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample using the validated analytical method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility in units such as mg/mL or mol/L using the determined concentration and the dilution factor.

-

Diagram of the Experimental Workflow for Solubility Determination:

Caption: Workflow for determining the solubility of this compound.

Part 2: Stability Profile and Forced Degradation Studies

Assessing the stability of an API is a non-negotiable aspect of drug development, ensuring its quality, safety, and efficacy over its shelf life. Forced degradation, or stress testing, is a critical component of this assessment, providing insights into the intrinsic stability of the molecule and potential degradation pathways.[6][7]

Potential Degradation Pathways

The chemical structure of this compound, featuring an aminopyridine core and a morpholine ring, suggests susceptibility to several degradation mechanisms:

-

Hydrolysis: The aminopyridine ring may be susceptible to hydrolysis under strongly acidic or basic conditions, although this is generally less common for the pyridine ring itself compared to other functional groups. The morpholine ring is generally stable to hydrolysis.[8]

-

Oxidation: The primary amino group and the pyridine nitrogen are potential sites for oxidation.[9][10] Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions. For related aminopyridines, oxidation has been shown to lead to the formation of N-oxides and nitro derivatives.[11]

-

Photolysis: Aromatic amines and pyridine derivatives can be susceptible to degradation upon exposure to light, particularly UV radiation.[12][13][14][15] Photolytic degradation can involve complex radical-mediated pathways.

Comprehensive Protocol for Forced Degradation Studies

A systematic forced degradation study should be conducted to identify potential degradation products and establish a stability-indicating analytical method.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for a defined period. Also, heat a solution of the compound.

-

Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps) for a specified duration, as per ICH Q1B guidelines.[4][5][16][17] A dark control sample should be run in parallel.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

-

-

Peak Purity and Mass Balance:

-

Assess the peak purity of the parent compound in the stressed samples using a photodiode array (PDA) detector to ensure that no degradation products are co-eluting.

-

Calculate the mass balance to account for the parent compound and all degradation products.

-

Diagram of the Experimental Workflow for Forced Degradation Studies:

Caption: Workflow for conducting forced degradation studies on this compound.

Long-Term Stability Study Protocol

Following the identification of potential degradation pathways, a long-term stability study under ICH-recommended conditions is essential to establish the retest period or shelf life of the API.

Methodology:

-

Sample Preparation: Package the this compound in a container closure system that simulates the proposed packaging for storage and distribution.

-

Storage Conditions: Store the samples under long-term and accelerated stability conditions as defined by ICH guidelines. For example:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Frequency: Test the samples at specified time intervals. For long-term studies, this is typically at 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, testing is usually performed at 0, 3, and 6 months.

-

Analytical Testing: At each time point, analyze the samples for appearance, assay, degradation products, and any other critical quality attributes.